3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
Overview
Description
3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.42 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo and pyridinyl groups have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Mode of Action
Based on the structure and the presence of pyrazolo and pyridinyl groups, it can be inferred that the compound might interact with its target protein (like cdk2) through hydrogen bonding or π-π stacking interactions . These interactions can lead to the inhibition of the target protein’s activity.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation due to the potential inhibition of CDK2 . This could lead to the arrest of the cell cycle, preventing the replication of DNA and the division of cells. This could be particularly effective in cancer cells, which are characterized by uncontrolled cell proliferation.
Biological Activity
The compound 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide (CID 66509349) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a pyrrolidine ring, a sulfonic acid group, and a dimethylamide moiety, which are believed to contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridines have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .
Compound | Cancer Cell Line | Cytotoxicity Level |
---|---|---|
Compound A | Ovarian | Moderate |
Compound B | Breast | Low |
2. Antidiabetic Effects
The compound's potential as an antidiabetic agent has been explored through various in vitro studies. It has been shown to stimulate glucose uptake in muscle and fat cells without significantly increasing circulating insulin levels. This mechanism suggests that it may enhance insulin sensitivity, making it a candidate for further research in diabetes management .
3. Antimicrobial Properties
Preliminary investigations have indicated that the compound may possess antimicrobial activity. Similar pyrrolidine derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .
Bacterial Strain | Activity Level |
---|---|
Strain A | Moderate |
Strain B | High |
4. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The binding interactions with bovine serum albumin (BSA) suggest good bioavailability and potential therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Enzyme Modulation : By inhibiting key enzymes, the compound can alter metabolic pathways, contributing to its antidiabetic and anticancer effects.
Case Study 1: Anticancer Efficacy
In a controlled study, a series of pyrrolo[3,4-c]pyridine derivatives were tested for their cytotoxic effects on ovarian cancer cells. Results showed that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .
Case Study 2: Antidiabetic Activity
Another study focused on evaluating the antidiabetic properties of related compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models without adversely affecting insulin secretion. This suggests a novel approach to diabetes treatment through enhanced glucose uptake mechanisms .
Properties
IUPAC Name |
3-[4-(2-aminopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylpyrrolidine-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)20-6-4-11(9-20)14-12(8-17-18-14)10-3-5-16-13(15)7-10/h3,5,7-8,11H,4,6,9H2,1-2H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOAOXRDHFKWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)C2=C(C=NN2)C3=CC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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